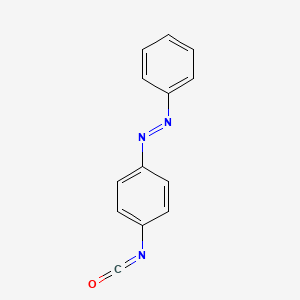

(E)-1-(4-isocyanatophenyl)-2-phenyldiazene

Description

Fundamental Principles of Photoresponsive Azobenzene (B91143) Systems

Trans-Cis Photoisomerization in Molecular Switches

The core mechanism behind the photoresponsive behavior of azobenzene is its reversible isomerization between two distinct geometric forms: the trans (E) and cis (Z) isomers. rsc.orgresearchgate.net The trans isomer is the more thermodynamically stable state, possessing a planar, elongated structure. rsc.org Upon irradiation with light of a specific wavelength, typically in the UV range (π → π* transition), it converts to the less stable cis isomer, which has a non-planar, bent structure. rsc.orgnih.gov This transformation induces a significant change in the molecule's geometry, reducing the distance between the para-carbons of the phenyl rings from approximately 9.0 Å in the trans form to 5.5 Å in the cis form. beilstein-journals.org

The reverse process, from cis back to trans, can be triggered by irradiation with light of a different wavelength (often in the visible range, n → π* transition) or by thermal relaxation. beilstein-journals.orgresearchgate.net The photochemical conversions can occur on the scale of picoseconds, while thermal relaxation is a much slower process. beilstein-journals.org This rapid and reversible switching cycle, which can be sustained for thousands of repetitions with minimal fatigue, is the fundamental principle that allows azobenzene compounds to function as molecular switches. tuni.firesearchgate.net

Table 1: Geometric and Spectral Properties of Azobenzene Isomers

| Property | trans (E) Isomer | cis (Z) Isomer |

|---|---|---|

| Molecular Geometry | Planar, elongated | Non-planar, bent |

| 4,4' Carbon Distance | ~9.0 Å beilstein-journals.org | ~5.5 Å beilstein-journals.org |

| Thermodynamic Stability | More stable rsc.org | Less stable (metastable) |

| Typical UV-Vis Absorption | Strong π → π* (~320 nm), Weak n → π* (~440 nm) nih.govresearchgate.net | Stronger n → π* (~430 nm), π → π* (~280 nm) researchgate.net |

Structural Design Principles for Photochromic Functionality

The specific photochemical properties of an azobenzene derivative can be precisely tuned by modifying its chemical structure. Key design principles focus on altering the electronic and steric characteristics of the molecule to control its absorption spectra, the stability of its isomers, and its switching efficiency. rsc.org

One common strategy is the introduction of "push-pull" substituents—electron-donating and electron-withdrawing groups—at opposite ends of the azobenzene core. acs.org This modification can shift the absorption bands to different wavelengths, potentially enabling the use of lower-energy visible light for both switching directions, which is crucial for applications in biological systems or materials sensitive to UV degradation. nih.govresearchgate.net

Another principle involves introducing bulky substituents at the ortho-positions of the phenyl rings. This steric hindrance can distort the molecule's geometry, which helps to separate the absorption bands of the trans and cis isomers. researchgate.net This separation is vital for achieving a high degree of control over the switching process, allowing for the selective population of one isomer over the other in the photostationary state. researchgate.netacs.org These design strategies allow chemists to create azobenzene-based systems tailored for specific applications, from liquid crystal actuators to photo-controllable surfaces. rsc.orgnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-isocyanatophenyl)-phenyldiazene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O/c17-10-14-11-6-8-13(9-7-11)16-15-12-4-2-1-3-5-12/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HICXYNWIRHBSKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062079, DTXSID501043636 | |

| Record name | 1-(4-Isocyanatophenyl)-2-phenyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1-(4-Isocyanatophenyl)-2-phenyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501043636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1942-61-6, 321951-62-6 | |

| Record name | 1-(4-Isocyanatophenyl)-2-phenyldiazene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1942-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diazene, 1-(4-isocyanatophenyl)-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001942616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Isocyanatoazobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diazene, 1-(4-isocyanatophenyl)-2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(4-Isocyanatophenyl)-2-phenyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1-(4-Isocyanatophenyl)-2-phenyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501043636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 321951-62-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Isocyanate Chemistry in Polymer Synthesis and Engineering

Reactivity and Polymerization Mechanisms of Isocyanate Groups

The carbon atom in the isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles, particularly compounds containing active hydrogen atoms. poliuretanos.net This high reactivity underpins its role in polymerization. The primary reactions relevant to macromolecular construction are:

Reaction with Alcohols: An isocyanate reacts with an alcohol (R-OH) to form a urethane (B1682113) linkage. wikipedia.org This reaction is the foundation of all polyurethane chemistry.

Reaction with Amines: An isocyanate reacts with a primary or secondary amine (R-NH₂) to form a urea (B33335) linkage. wikipedia.org This reaction is significantly faster than the reaction with alcohols and is used to produce polyureas.

Reaction with Water: Isocyanates also react with water, first forming an unstable carbamic acid which then decomposes to yield an amine and carbon dioxide gas. wikipedia.org The newly formed amine can then react with another isocyanate group to form a urea linkage. This reaction is exploited in the production of polyurethane foams, where the CO₂ acts as a blowing agent. wikipedia.org

These reactions are typically step-growth polymerizations. When a monomer with two isocyanate groups (a diisocyanate) is reacted with a monomer containing two or more active hydrogen groups (like a diol or diamine), long polymer chains are formed. wikipedia.orgnih.gov

Versatility in Macromolecular Construction (Polyurethanes, Polyureas)

The versatility of isocyanate chemistry allows for the creation of a vast array of polymers with tunable properties. By carefully selecting the diisocyanate and the co-reactant (polyol or polyamine), materials can be engineered to be rigid or flexible, hard or soft.

Polyurethanes: Formed from diisocyanates and polyols, polyurethanes are a remarkably versatile class of polymers. tue.nl The properties of the final material are determined by the structure of the "hard segments" (derived from the diisocyanate) and "soft segments" (derived from the polyol). This allows for the production of everything from flexible foams and elastomers to rigid coatings and adhesives. tue.nlresearchgate.net

Polyureas: Formed from the reaction of diisocyanates with amine-terminated polymers or chain extenders, polyureas are known for their extremely fast reaction times, high durability, and excellent resistance to environmental factors. nih.govprimeauxassociates.com This makes them ideal for high-performance coatings, linings, and elastomers. nih.gov

The ability to use a wide range of monomers provides a modular approach to designing polymers with specific thermal and mechanical properties, making isocyanate-based chemistry a cornerstone of modern materials engineering. tue.nl

Table 2: Key Reactions of the Isocyanate Group in Polymer Synthesis

| Reactant | Linkage Formed | Resulting Polymer Class (with difunctional monomers) |

|---|---|---|

| Alcohol (-OH) | Urethane | Polyurethane wikipedia.org |

| Amine (-NH₂) | Urea | Polyurea wikipedia.org |

Confluence of Azobenzene and Isocyanate Functionalities in E 1 4 Isocyanatophenyl 2 Phenyldiazene

Rationale for Dual Functionality in Stimuli-Responsive Materials

The design of stimuli-responsive materials hinges on the ability to translate an external signal into a macroscopic material response. figshare.comfigshare.com The dual functionality of this compound provides an elegant and efficient solution to this challenge.

The Stimulus-Responsive Component: The azobenzene core is the engine of photo-responsivity. The trans-cis isomerization is not merely a change in molecular conformation; it induces significant alterations in molecular geometry, dipole moment, and absorption spectrum. mdpi.com When these azobenzene units are incorporated into a polymer matrix, their collective isomerization can alter the material's bulk properties, such as its shape, polarity, and mechanical stiffness. researchgate.net This allows for the creation of materials that can bend, contract, or exhibit changes in their optical properties when exposed to specific wavelengths of light. researchgate.net

The Material-Forming Component: The isocyanate group provides the means to covalently embed the photo-responsive azobenzene unit into a stable polymer network. nih.gov By reacting with polyols, it forms robust urethane linkages, creating polyurethanes with the azobenzene moieties attached as side chains. researchgate.net This covalent integration ensures that the photo-switch is a permanent part of the material's architecture, preventing issues like leaching that can occur when chromophores are simply mixed into a polymer matrix. This approach allows for a high concentration of the photo-active group, leading to a more pronounced and cooperative response to light stimuli. researchgate.net

This molecular design, therefore, enables the direct synthesis of materials with pre-programmed responsiveness, where the active component is intrinsically linked to the polymer structure.

Scope of Academic Inquiry into this compound Systems

Academic research into polymer systems derived from this compound and similar azobenzene-functionalized monomers is broad, focusing on harnessing their photo-responsive behavior for various applications. The primary areas of investigation include the development of photo-actuators, optical data storage, and tunable surfaces.

Research has demonstrated that by incorporating azobenzene moieties into polyurethane main chains, it is possible to create thermoplastic materials capable of reversible bending and shape programming. figshare.comresearchgate.net These materials can be processed using standard melt and solution techniques, offering an advantage over chemically cross-linked systems. figshare.com The alignment of the azobenzene units, controlled by external force and stabilized by hydrogen bonding, allows for repeatable photo-actuation over many cycles. figshare.comresearchgate.net

Another significant area of inquiry is the generation of photo-induced birefringence. When a film of a polymer containing oriented azobenzene groups is exposed to polarized light, the chromophores can be selectively reoriented. This creates a difference in the refractive index for light polarized parallel and perpendicular to the orientation direction, a property known as birefringence. This effect is reversible and can be written and erased with light, making these materials candidates for optical information storage and all-optical switching devices.

The properties of polyurethanes are highly tunable based on the structure of the isocyanate and polyol used. mdpi.com Academic studies systematically investigate how factors like the flexibility of the polymer backbone and the concentration of the azobenzene chromophore influence the magnitude and speed of the photo-response. For instance, adjusting the flexibility of the polymer chain segments has been shown to have a remarkable effect on the extent of birefringence and optic switching modulations.

Interactive Data Tables

Table 1: Typical Spectroscopic Properties of Azobenzene Moieties in a Polymer Matrix

This table illustrates the characteristic changes in the UV-visible absorption spectrum of azobenzene units upon photo-isomerization when incorporated into a polymer. The data is representative of azobenzene-containing polyurethanes.

| Isomer State | Typical π-π* Transition λmax (nm) | Typical n-π* Transition λmax (nm) | Molar Absorptivity at π-π* λmax |

| Trans | ~365 | ~450 | High |

| Cis | ~325 | ~450 | Low |

Note: The exact absorption maxima and molar absorptivity can vary depending on the specific polymer matrix and the substitution on the azobenzene rings.

Table 2: Representative Photo-Induced Property Changes in Azobenzene-Polyurethane Films

This table summarizes typical changes in the physical properties of a polyurethane film containing azobenzene side chains upon irradiation with UV light, leading to a trans-to-cis isomerization.

| Property | State Before UV Irradiation (Primarily Trans) | State After UV Irradiation (Photostationary State with High Cis Content) |

| Birefringence (Δn) | Low / Near Zero | High (e.g., up to 0.1 - 0.25) |

| Glass Transition Temp. (Tg) | Higher | Lower |

| Surface Topography | Flat | Formation of Surface Relief Gratings (under specific irradiation patterns) |

| Mechanical State | Harder / More Rigid | Softer / More Flexible |

Synthetic Routes to the Diazene Moiety

The formation of the N=N double bond is a cornerstone of azobenzene chemistry. Several classical and modern methods are available for constructing this chromophore.

Diazotization and Azo Coupling Reactions

The most traditional and widely employed method for the synthesis of the azobenzene core is the diazotization of an aromatic amine followed by an azo coupling reaction. This two-step process is a robust and versatile way to create unsymmetrical azobenzenes.

The synthesis of a key precursor, 4-aminoazobenzene (B166484), can be illustrative of this process. It begins with the diazotization of aniline (B41778). Aniline is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C), to form a benzenediazonium (B1195382) salt. This electrophilic diazonium salt is then reacted with an electron-rich coupling partner, in this case, another molecule of aniline. The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the para-position of the aniline molecule.

A general reaction scheme for the synthesis of 4-aminoazobenzene is as follows:

Diazotization: Aniline reacts with NaNO₂ and HCl at 0-5°C to form benzenediazonium chloride.

Azo Coupling: The benzenediazonium chloride then couples with aniline to produce diazoaminobenzene, which rearranges to the more stable 4-aminoazobenzene in the presence of an acid catalyst.

| Reactant 1 | Reactant 2 | Reagents | Temperature (°C) | Product | Yield (%) |

| Aniline | Aniline | NaNO₂, HCl | 0-5 | 4-Aminoazobenzene | Not specified |

This table presents a representative example of a diazotization and azo coupling reaction to form a precursor to the target molecule.

Precursor Design for Aromatic Diazenyl Frameworks

The design of precursors is critical for the synthesis of specifically substituted azobenzenes. For this compound, the goal is to have a functional group on one of the phenyl rings that can be converted to an isocyanate group. A common strategy is to synthesize a precursor with an amino or a carboxyl group at the desired position.

For instance, the synthesis can start with 4-aminobenzoic acid. Diazotization of 4-aminobenzoic acid would yield a diazonium salt with a carboxylic acid functionality. Coupling of this diazonium salt with benzene (B151609) would result in 4-(phenylazo)benzoic acid. This carboxylic acid can then serve as a precursor for the isocyanate group via the Curtius rearrangement.

Introduction and Functionalization of the Isocyanate Group

The isocyanate group (-N=C=O) is a highly reactive functional group, and its introduction requires specific chemical transformations.

Classical and Emerging Isocyanate Formation Methodologies

Phosgenation: The classical and most direct method for converting a primary amine to an isocyanate is through phosgenation. This involves reacting the amine with phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene (B27547). For the synthesis of this compound, the precursor 4-aminoazobenzene would be reacted with phosgene or triphosgene in an inert solvent.

| Starting Material | Reagent | Solvent | Product |

| 4-Aminoazobenzene | Phosgene (or Triphosgene) | Toluene or Chlorobenzene | This compound |

This table illustrates the classical phosgenation route to the target compound.

Curtius Rearrangement: An important non-phosgene route to isocyanates is the Curtius rearrangement. This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate with the loss of nitrogen gas. The required acyl azide is typically prepared from a carboxylic acid. For the synthesis of the title compound, the precursor would be 4-(phenylazo)benzoic acid. This carboxylic acid is first converted to its acyl chloride, which is then reacted with sodium azide to form 4-(phenylazo)benzoyl azide. Subsequent heating of the acyl azide induces the rearrangement to this compound.

| Precursor | Intermediate | Product |

| 4-(Phenylazo)benzoic acid | 4-(Phenylazo)benzoyl azide | This compound |

This table outlines the key stages of the Curtius rearrangement for the synthesis of the target isocyanate.

Lossen Rearrangement: Another, though less common, method is the Lossen rearrangement, which involves the conversion of a hydroxamic acid to an isocyanate. The precursor for this route would be 4-(phenylazo)benzohydroxamic acid.

Regioselective Functionalization of Aromatic Rings for Isocyanate Incorporation

The position of the isocyanate group is determined by the regioselectivity of the reactions used to introduce the precursor functional group (e.g., amino or carboxyl). In the case of azo coupling, the incoming electrophilic diazonium salt typically attacks the para-position of the activated aromatic ring due to steric and electronic factors. This inherent regioselectivity is crucial for placing the functional group at the desired C4 position of the phenyl ring.

For example, in the synthesis of 4-aminoazobenzene, the coupling of the benzenediazonium ion with aniline strongly favors the formation of the para-substituted product. This ensures that the subsequent conversion of the amino group to an isocyanate will result in the desired 4-isocyanatophenyl structure.

Derivatization and Structural Modification of the Base Compound

The isocyanate group in this compound is a versatile handle for further chemical modifications, allowing for the creation of a wide range of derivatives with tailored properties. The reactivity of the isocyanate is dominated by its electrophilic carbon atom, which readily reacts with nucleophiles.

Common derivatization reactions include:

Formation of Ureas: Reaction with primary or secondary amines yields substituted ureas. This is a highly efficient reaction that can be used to link the azobenzene moiety to other molecules or polymer backbones.

Formation of Urethanes (Carbamates): Reaction with alcohols or phenols results in the formation of urethanes. This reaction is fundamental in the production of polyurethanes, where the azobenzene isocyanate can act as a monomer or a chain extender.

Formation of Amides: While less common, isocyanates can react with carboxylic acids under certain conditions to form amides.

These derivatization reactions allow for the incorporation of the photochromic azobenzene unit into a variety of materials, such as polymers, liquid crystals, and self-assembled monolayers, enabling the development of light-responsive materials. For example, the reaction with diols or diamines can lead to the formation of azobenzene-containing polyurethanes and polyureas, respectively. These polymers can exhibit photo-induced changes in their physical properties, such as shape, solubility, and viscosity.

| Reagent | Functional Group | Product Class |

| Primary/Secondary Amine | -NHR or -NR₂ | Urea |

| Alcohol/Phenol (B47542) | -OH | Urethane (Carbamate) |

| Water | H₂O | Unstable carbamic acid (decomposes to amine) |

This table summarizes the main classes of derivatives that can be obtained from the reaction of this compound with common nucleophiles.

Strategies for Tailoring Azobenzene Substitution Patterns

The photophysical and photochemical properties of azobenzene derivatives, such as their absorption spectra and the kinetics of their photoisomerization, are highly dependent on the nature and position of substituents on the phenyl rings. mdpi.comnih.gov Strategic functionalization allows for the fine-tuning of these properties for specific applications.

A common classification of substituted azobenzenes is based on their spectral properties and includes azobenzene-type, aminoazobenzene-type, and pseudo-stilbene-type compounds. wikipedia.org Azobenzene-type molecules, similar to the unsubstituted parent compound, display a low-intensity n-π* transition in the visible region and a high-intensity π-π* transition in the ultraviolet region. wikipedia.org The introduction of electron-donating groups, such as amino or hydroxyl groups, at the ortho or para positions leads to aminoazobenzenes, which exhibit a convergence of the n-π* and π-π* absorption bands in the visible spectrum. wikipedia.org "Push-pull" systems, featuring an electron-donating group at one para position and an electron-withdrawing group at the other (4- and 4'-positions), are classified as pseudo-stilbenes and often result in a red-shift of the absorption bands. wikipedia.orgnih.gov

The following interactive table summarizes the effect of various substituents on the absorption maximum (λmax) of the π-π* transition and the half-life of the Z-isomer, illustrating the principles of tailoring azobenzene properties.

| Substituent (Position) | Electron-Donating/Withdrawing | λmax (π-π*) of E-isomer (nm) | Z-isomer Half-life |

| Unsubstituted | - | ~320 | Hours to Days |

| 4-NH2 | Electron-Donating | Red-shifted | Decreased |

| 4-NO2 | Electron-Withdrawing | Red-shifted | - |

| 4-OCH3 | Electron-Donating | Slightly Red-shifted | - |

| 4-Br | Electron-Withdrawing | Slightly Red-shifted | - |

| 4-F | Electron-Withdrawing | Minimally affected | - |

| 4-NEt2, 4'-NO2 (Push-pull) | Donating and Withdrawing | Significantly Red-shifted | Often Decreased |

This table is a generalized representation based on established principles. Specific values can vary depending on the solvent and other substituents present.

The synthesis of asymmetrically substituted azobenzenes, which is often required for creating "push-pull" systems, can be achieved through methods like the Mills reaction or diazonium coupling. researchgate.nettxst.edu The Mills reaction involves the condensation of a nitrosobenzene (B162901) with an aniline derivative, while diazonium coupling is an electrophilic aromatic substitution where a diazonium salt reacts with an activated aromatic ring, such as a phenol or an aniline. txst.eduresearchgate.net For instance, the synthesis of 4-hydroxyazobenzene can be achieved by reacting a phenyl diazonium salt with phenol. researchgate.netresearchgate.net

Chemical Modifications of the Isocyanate Group for Specific Reactivity

The isocyanate group (-N=C=O) is a highly reactive functional group that readily undergoes nucleophilic attack, making it a versatile handle for further chemical modifications. This reactivity is central to the utility of this compound in various applications, including the synthesis of polymers and functional materials. The most common reactions involve amines and alcohols, leading to the formation of ureas and carbamates, respectively. wikipedia.org

The reaction of an isocyanate with a primary or secondary amine is a straightforward and efficient method for the formation of a substituted urea. commonorganicchemistry.comresearchgate.net This reaction typically proceeds readily at room temperature in a suitable solvent without the need for a catalyst. commonorganicchemistry.com Similarly, the reaction of an isocyanate with an alcohol yields a carbamate (B1207046). wikipedia.org This reaction can be catalyzed by various metal salts or tertiary amines to increase the reaction rate. rsc.org

The following interactive table provides examples of the types of urea and carbamate derivatives that can be synthesized from an azobenzene isocyanate, highlighting the versatility of this functional group.

| Reactant | Product Type | General Reaction |

| Primary Amine (R-NH2) | N,N'-disubstituted Urea | Azo-N=C=O + R-NH2 → Azo-NH-C(=O)-NH-R |

| Secondary Amine (R2NH) | N,N,N'-trisubstituted Urea | Azo-N=C=O + R2NH → Azo-NH-C(=O)-NR2 |

| Alcohol (R-OH) | Carbamate (Urethane) | Azo-N=C=O + R-OH → Azo-NH-C(=O)-O-R |

| Water (H2O) | Unstable Carbamic Acid (decomposes to Amine) | Azo-N=C=O + H2O → [Azo-NH-C(=O)-OH] → Azo-NH2 + CO2 |

These reactions are fundamental to the use of azobenzene isocyanates in polymer chemistry. For example, diisocyanates can react with diols or diamines to form polyurethanes and polyureas, respectively. google.com By incorporating the photochromic azobenzene unit into the polymer backbone or as a side chain, materials with light-responsive properties can be created. sciforum.netnih.gov

Spectroscopic Analysis of Photoisomerization

The photoisomerization of azobenzene derivatives involves the conversion between a thermally stable trans (E) isomer and a metastable cis (Z) isomer upon irradiation with light. Spectroscopic methods are fundamental to observing and quantifying this process.

UV-Visible Absorption Spectroscopy of Trans and Cis Isomers

UV-Visible spectroscopy is the primary technique used to monitor the isomerization of azobenzene compounds. The trans and cis isomers possess distinct absorption spectra due to their different molecular geometries.

Typically, the trans isomer of an azobenzene derivative exhibits a strong absorption band at a lower wavelength, corresponding to the π-π* electronic transition, and a weaker, lower-energy band corresponding to the n-π* transition. researchgate.netresearchgate.net The cis isomer, being less planar, generally shows a π-π* band that is blue-shifted and of lower intensity, while the n-π* band may become more prominent. youtube.com

For a compound like this compound, one would expect the trans isomer to have a high-extinction π-π* band in the UV-A region (typically 320-380 nm) and a weak n-π* band in the visible region (~440 nm). After irradiation with UV light to induce isomerization, the spectrum would change to that of the cis isomer, characterized by a decrease in the main π-π* band and changes in the n-π* region. nih.gov Without experimental studies, the exact absorption maxima (λmax) and molar extinction coefficients (ε) for the trans and cis isomers of this specific compound remain undetermined.

Table 1: Hypothetical UV-Visible Absorption Data for Isomers of 1-(4-isocyanatophenyl)-2-phenyldiazene

| Isomer | Transition | Expected λmax (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) |

|---|---|---|---|

| trans | π-π* | Data not available | Data not available |

| n-π* | Data not available | Data not available | |

| cis | π-π* | Data not available | Data not available |

Time-Resolved Spectroscopy for Isomerization Kinetics

Time-resolved spectroscopy techniques, such as femtosecond transient absorption, are employed to study the ultrafast dynamics of the photoisomerization process. nih.gov These experiments can elucidate the mechanism of isomerization (rotation vs. inversion) and identify the lifetimes of excited states and transient intermediates. The data would reveal the timescales on which the trans-to-cis and cis-to-trans conversions occur after photoexcitation, which for many azobenzenes is on the picosecond timescale. Specific kinetic data for this compound are not present in the current scientific literature.

Quantitative Aspects of Photoinduced Isomerization

To characterize the efficiency of photoswitching, quantitative parameters such as quantum yields and photostationary states are determined.

Determination of Quantum Yields of Isomerization

The photoisomerization quantum yield (Φ) represents the efficiency of a photochemical reaction, defined as the number of molecules isomerized per photon absorbed. It is determined for both the forward (trans-to-cis, ΦT→C) and reverse (cis-to-trans, ΦC→T) reactions. nih.gov This value is crucial for applications, as it dictates the light intensity and duration required to achieve a certain degree of switching. rsc.org The quantum yield for azobenzene derivatives can be highly dependent on factors like substitution, solvent, and excitation wavelength. researchgate.netnih.govresearchgate.net For this compound, these values have not been experimentally measured.

Table 2: Hypothetical Isomerization Quantum Yields for 1-(4-isocyanatophenyl)-2-phenyldiazene

| Process | Excitation Wavelength (nm) | Quantum Yield (Φ) |

|---|---|---|

| trans → cis | Data not available | Data not available |

Photostationary States and Wavelength Dependence

When a solution of an azobenzene derivative is irradiated at a wavelength where both isomers absorb, a photostationary state (PSS) is reached. researchgate.net The PSS is a dynamic equilibrium where the rates of forward and reverse photoisomerization are equal, resulting in a fixed ratio of cis and trans isomers. This ratio is dependent on the excitation wavelength and the absorption coefficients and quantum yields of the two isomers at that wavelength. nih.gov By irradiating at different wavelengths (e.g., in the π-π* and n-π* bands), different PSS compositions can be achieved, allowing for tunable control over the isomer ratio. No specific PSS data for this compound has been published.

Thermal Relaxation of the Cis Isomer

The cis isomer of azobenzene is generally thermally unstable and will relax back to the more stable trans isomer in the dark. This process, known as thermal back-isomerization or thermal relaxation, follows first-order kinetics. mcgill.calongdom.org The rate of this relaxation is highly sensitive to the substitution on the azobenzene core and the solvent polarity. researchgate.netrsc.org For example, electron-donating groups can significantly alter the relaxation half-life. The isocyanate group (-NCO) is an electron-withdrawing group, which would be expected to influence the thermal relaxation rate, but experimental studies are required for quantification. The half-life (t1/2) of the cis isomer is a critical parameter for applications requiring a specific duration of the switched state. This kinetic data is currently unavailable for this compound.

Table 3: Hypothetical Thermal Relaxation Data for cis-1-(4-isocyanatophenyl)-2-phenyldiazene

| Solvent | Temperature (°C) | Rate Constant (k) (s-1) | Half-life (t1/2) |

|---|

Kinetic Studies of Thermal Back-Isomerization

The thermal back-isomerization is a first-order kinetic process, and its rate is highly dependent on the electronic nature of the substituents on the azobenzene core. For azobenzene derivatives, the mechanism of thermal cis-to-trans isomerization can proceed through either a rotational or an inversional pathway. The rotational pathway involves the breaking of the N=N π-bond, leading to a polarized transition state, while the inversional pathway proceeds through a linear, sp-hybridized nitrogen transition state.

The isocyanate group at the para position is expected to influence the rate of thermal back-isomerization significantly. Electron-withdrawing groups can affect the stability of the Z-isomer and the energy of the transition state. In many cases, such substituents have been observed to alter the kinetics of the thermal relaxation process. For instance, studies on other azobenzenes with electron-withdrawing groups have shown a range of effects on the half-life of the Z-isomer. mdpi.com

To illustrate the potential kinetics, the following table presents representative data for the thermal isomerization of a similarly substituted azobenzene, 4-nitroazobenzene, which also possesses an electron-withdrawing group at the para-position. It is important to note that this data is for an analogous compound and serves to provide a scientifically informed estimation of the behavior of this compound.

Table 1: Representative Kinetic Data for Thermal Isomerization of 4-Nitroazobenzene in Different Solvents at 25°C

| Solvent | Rate Constant (k) (s⁻¹) | Half-life (t₁/₂) (s) |

|---|---|---|

| Hexane | 1.2 x 10⁻⁴ | 5775 |

| Ethanol | 3.5 x 10⁻⁴ | 1980 |

This is a representative table based on general knowledge of substituted azobenzenes and is for illustrative purposes only. Specific values for this compound may differ.

Influence of the Molecular Environment on Thermal Stability

The molecular environment plays a crucial role in the thermal stability of the Z-isomer and the kinetics of the back-isomerization. Key environmental factors include solvent polarity, viscosity, and specific solute-solvent interactions such as hydrogen bonding.

Solvent Polarity: For azobenzenes with polar substituents, the rate of thermal isomerization often shows a strong dependence on solvent polarity. researchgate.netlongdom.org If the transition state of the isomerization is more polar than the Z-isomer, polar solvents will stabilize the transition state, thereby accelerating the reaction. The linear relationship often observed between the logarithm of the rate constant and solvent polarity parameters (like the Reichardt's dye parameter, ET(30)) can provide insights into the nature of the transition state. longdom.org For a "pull" azobenzene like this compound, an increase in solvent polarity is anticipated to increase the rate of thermal back-isomerization, assuming a rotational mechanism with a polarized transition state. longdom.org

Solvent Viscosity: The influence of solvent viscosity on the thermal isomerization of azobenzenes is generally less pronounced compared to polarity, especially for the rotational mechanism which involves significant molecular motion. researchgate.net However, in highly viscous media or polymeric matrices, the rate of isomerization can be retarded due to the restriction of molecular movement.

Specific Solute-Solvent Interactions: Hydrogen bonding can also significantly affect the kinetics of thermal isomerization, particularly for azobenzenes with substituents capable of acting as hydrogen bond donors or acceptors. nih.gov While the isocyanate group is not a traditional hydrogen bond donor, it can interact with protic solvents. These specific interactions can alter the electronic properties of the azobenzene and influence the energy barrier for isomerization.

The following table provides an illustrative example of how the half-life of a generic substituted azobenzene might vary with the solvent environment.

Table 2: Illustrative Influence of Molecular Environment on the Half-life of the Z-isomer of a Substituted Azobenzene

| Solvent | Polarity (ET(30)) | Viscosity (cP at 20°C) | Illustrative Half-life (t₁/₂) |

|---|---|---|---|

| Toluene | 33.9 | 0.59 | Hours |

| Dichloromethane | 40.7 | 0.44 | Minutes to Hours |

| Ethanol | 51.9 | 1.20 | Minutes |

This table presents a conceptual illustration of environmental effects and does not represent experimental data for this compound.

Advanced Spectroscopic Techniques for Isomerization Dynamics

The study of the ultrafast dynamics of azobenzene isomerization has been made possible through the application of various advanced spectroscopic techniques. These methods provide detailed information about the excited-state lifetimes, reaction pathways, and the structures of transient species.

Ultrafast Transient Absorption Spectroscopy: This is a powerful technique for probing the dynamics of photoisomerization on femtosecond to picosecond timescales. rsc.org By exciting the sample with a short laser pulse and monitoring the change in absorption with a delayed probe pulse, it is possible to follow the evolution of the excited state and the formation of the photoproduct. This technique can reveal the lifetimes of the excited singlet (S₁) and triplet (T₁) states and identify any intermediate species involved in the isomerization process.

Time-Resolved Fluorescence Spectroscopy: For azobenzene derivatives that exhibit fluorescence, time-resolved fluorescence spectroscopy can provide valuable information about the lifetime of the fluorescent excited state. rsc.orgacs.org The fluorescence quantum yield and lifetime are often sensitive to the isomerization process, as isomerization can be a competing non-radiative decay pathway.

Laser-Coupled NMR Spectroscopy: To study the kinetics of thermal isomerization on a slower timescale (seconds to hours), laser-coupled NMR spectroscopy can be employed. ed.ac.uk In this technique, the sample is irradiated in situ within the NMR spectrometer to generate the Z-isomer, and the subsequent thermal relaxation back to the E-isomer is monitored by acquiring NMR spectra as a function of time. This allows for the precise determination of rate constants and activation parameters. ed.ac.uk

These advanced techniques, when applied to this compound, would provide a comprehensive understanding of its photochemical and photophysical behavior, from the initial light absorption and ultrafast excited-state dynamics to the slower thermal relaxation process.

Macromolecular Engineering with E 1 4 Isocyanatophenyl 2 Phenyldiazene As a Functional Monomer

Polymerization Strategies Utilizing the Isocyanate Group

The isocyanate group (-N=C=O) is a highly reactive functional group that readily participates in addition reactions with compounds containing active hydrogen atoms, such as alcohols, amines, and water. This reactivity is the foundation for the synthesis of a wide range of polymers, most notably polyurethanes and polyureas.

The primary application of an isocyanate-functionalized monomer like (E)-1-(4-isocyanatophenyl)-2-phenyldiazene would be in the synthesis of polyurethanes and polyureas. These polymers are formed through step-growth polymerization.

Polyurethanes: The reaction of this compound with a diol (a molecule with two hydroxyl groups) would yield a polyurethane. The azobenzene (B91143) unit would be incorporated into the polymer backbone, imparting photoresponsive properties. The general reaction is a polyaddition where the isocyanate groups react with the hydroxyl groups to form urethane (B1682113) linkages.

Polyureas: Similarly, reacting this monomer with a diamine (a molecule with two amine groups) would result in the formation of a polyurea. The reaction between an isocyanate and an amine group is typically faster than with a hydroxyl group and results in the formation of urea (B33335) linkages.

The incorporation of the azobenzene moiety from this compound into the polymer structure would allow the material's properties to be modulated by light. The azobenzene group can undergo a reversible trans-to-cis isomerization upon irradiation with UV light, and the reverse cis-to-trans isomerization can be induced by visible light or heat. This molecular-level conformational change can translate to macroscopic changes in the polymer's shape, solubility, or other physical properties.

Table 1: Representative Polyaddition Reactions for Photoresponsive Polymer Synthesis

| Polymer Type | Co-monomer | Linkage Formed | Resulting Polymer Structure | Potential Photoresponse |

| Polyurethane | Diol (e.g., Poly(ethylene glycol)) | Urethane (-NH-CO-O-) | Linear polymer with azobenzene in the main chain | Photo-induced changes in solubility and viscosity |

| Polyurea | Diamine (e.g., Hexamethylenediamine) | Urea (-NH-CO-NH-) | Linear polymer with azobenzene in the main chain | Photo-induced changes in mechanical properties |

The architecture of polymers synthesized from this compound can be controlled by the functionality of the co-monomers used in the polymerization.

Linear Polymers: When this compound is reacted with a difunctional co-monomer (e.g., a diol or a diamine), a linear polymer chain is formed. These linear polymers would be expected to be soluble in certain organic solvents and could be processed into films or fibers.

Branched Polymers: To introduce branching, a small amount of a co-monomer with a functionality greater than two (a polyol or a polyamine) can be added to the polymerization mixture. This leads to the formation of a branched polymer architecture, which can influence properties such as melt viscosity and solubility.

Crosslinked Polymers: The use of co-monomers with a functionality of three or more, or the post-polymerization reaction of the polymer chains, can lead to the formation of a crosslinked network. Crosslinking the polymer chains results in a thermoset material that is insoluble and does not melt. The photoresponsive nature of the azobenzene units within a crosslinked network could lead to the development of photo-actuating materials, where light stimuli can induce a change in the material's shape or dimensions.

Table 2: Influence of Co-monomer Functionality on Polymer Architecture

| Co-monomer Functionality | Resulting Polymer Architecture | Expected Properties |

| Two | Linear | Soluble, processable from solution or melt |

| Greater than two (low concentration) | Branched | Modified melt rheology, altered solubility |

| Greater than two (high concentration) | Crosslinked (Network) | Insoluble, thermosetting, potential for photo-actuation |

Incorporation into Main-Chain and Side-Chain Polymer Systems

The placement of the azobenzene moiety within the polymer structure, either in the main chain or as a pendant side group, has a significant impact on the material's properties and its response to light.

As described in the synthesis of polyurethanes and polyureas, the direct polyaddition reaction of this compound with difunctional co-monomers would result in main-chain azobenzene polymers. In this architecture, the photo-isomerization of the azobenzene units directly affects the conformation of the polymer backbone. This can lead to more pronounced changes in the macroscopic properties of the material, such as significant contraction or expansion upon photo-irradiation, making these materials suitable for applications like artificial muscles or light-driven actuators.

To create side-chain azobenzene polymers, a two-step approach is typically employed. First, a polymer with reactive pendant groups (e.g., hydroxyl or amine groups) is synthesized. Subsequently, this compound can be grafted onto this polymer backbone via the reaction of its isocyanate group with the pendant reactive groups.

Supramolecular Polymer Assemblies

The azobenzene unit in this compound can participate in non-covalent interactions, such as π-π stacking, which can be exploited to form supramolecular polymer assemblies. These are ordered structures formed through the spontaneous association of polymer chains.

The trans isomer of azobenzene is planar and promotes π-π stacking, leading to more ordered or aggregated structures. Upon photo-isomerization to the non-planar cis isomer, these interactions are disrupted, which can lead to a disassembly of the supramolecular structure. This reversible assembly-disassembly process can be harnessed to create photo-responsive gels, vesicles, or micelles.

For instance, a polyurethane or polyurea containing the azobenzene moiety in its backbone could self-assemble in solution to form nano- or micro-structured aggregates. Upon exposure to UV light, the isomerization to the cis form would disrupt the packing of the polymer chains, leading to a change in the morphology or even the complete dissolution of these assemblies. This behavior is of interest for applications in drug delivery, where a light trigger could release an encapsulated substance.

Self-Assembly Driven by Photoisomerization and Intermolecular Interactions

The incorporation of this compound into polymers imparts them with the ability to self-assemble into complex, ordered structures in response to light. This behavior is driven by the significant change in molecular geometry that accompanies the trans-to-cis photoisomerization of the azobenzene unit. The elongated, planar trans isomer readily participates in intermolecular interactions, such as π-π stacking, which favor the formation of aggregated or ordered states. In contrast, the bent, non-planar cis isomer disrupts these interactions, leading to the disassembly of such structures. rsc.org

This light-triggered change in molecular association is widely exploited to control the morphology of block copolymers in solution. For instance, amphiphilic block copolymers containing azobenzene moieties can be induced to form micelles or vesicles. Irradiation with UV light (typically around 365 nm) converts the azobenzene to its cis form, altering the hydrophilic-lipophilic balance and potentially triggering the formation, dissolution, or morphological transition of the self-assembled aggregates. researchgate.net Subsequent irradiation with visible light (typically >420 nm) or thermal relaxation reverts the azobenzene to the trans isomer, restoring the original state. rsc.orgrsc.org This reversible process allows for dynamic control over the nanoscale structure of the material.

| Stimulus | Azobenzene State | Molecular Geometry | Intermolecular Interaction | Supramolecular Structure |

| Dark / Visible Light (>420 nm) | trans | Planar, elongated | Strong (π-π stacking) | Assembled / Aggregated |

| UV Light (~365 nm) | cis | Bent, non-planar | Weak / Disrupted | Disassembled / Disaggregated |

This table outlines the general principle of how external light stimuli affect azobenzene-containing polymers to drive self-assembly and disassembly.

Research has demonstrated that the specific architecture of the polymer, including the placement of the azobenzene units in the main chain or as side chains, significantly influences the resulting self-assembly behavior and its photo-response. rsc.org This allows for the fine-tuning of material properties for applications in areas such as controlled release systems and smart coatings.

Engineering of Physically Crosslinked and Reversible Networks

The principle of photo-controlled intermolecular interactions can be extended from solution-based self-assembly to the engineering of solid-state, physically crosslinked polymer networks. In these systems, the azobenzene units, when in their trans state, act as reversible crosslinking points, holding the polymer chains together through non-covalent interactions like hydrogen bonding or π-π stacking. nih.govmdpi.com The conversion to the cis isomer upon UV irradiation disrupts these interactions, effectively breaking the physical crosslinks and leading to a change in the material's mechanical properties, such as a solid-to-liquid transition (gel-sol transition). mdpi.com

This process is fully reversible, allowing the material to be repeatedly solidified and liquefied using light, which is advantageous for applications in self-healing materials, reprocessable thermosets, and photo-actuators. mdpi.comrsc.org The isocyanate functionality of this compound is particularly useful for creating such networks, as it readily reacts with diols or diamines to form polyurethanes and polyureas, respectively. mdpi.com These polymer backbones often contain hydrogen-bonding motifs that can work in concert with the azobenzene units to create robust, yet reversible, networks.

| Polymer System | Crosslinking Mechanism | Stimulus for De-crosslinking | Stimulus for Re-crosslinking | Potential Application |

| Azobenzene-Polyurethane | H-bonding and π-π stacking (trans-Azo) | UV Light (~365 nm) | Visible Light / Heat | Re-workable Adhesives |

| Azobenzene-Polyurea | H-bonding and π-π stacking (trans-Azo) | UV Light (~365 nm) | Visible Light / Heat | Self-Healing Coatings |

| Azobenzene-Polyamide | H-bonding and π-π stacking (trans-Azo) | UV Light (~365 nm) | Visible Light / Heat | Photo-actuators |

This table provides examples of polymer networks engineered with azobenzene moieties for reversible crosslinking.

The dynamics of these networks can be tuned by adjusting the chemical structure of the polymer backbone and the concentration of the azobenzene monomer, enabling precise control over the material's response to light. rsc.org

Hybrid Material Fabrication and Interface Chemistry

The combination of photo-responsive polymers with inorganic nanomaterials creates hybrid systems with synergistic properties, merging the processability and dynamic nature of polymers with the unique mechanical, thermal, or electronic properties of inorganic components. nih.govnih.gov this compound is an ideal monomer for this purpose, as its isocyanate group provides a covalent anchor point to the surface of many nanomaterials, while the azobenzene unit imparts photo-controllable behavior at the organic-inorganic interface.

Integration with Inorganic Nanomaterials (e.g., Carbon Nanotubes, Graphene Oxide)

Carbon nanotubes (CNTs) and graphene oxide (GO) are widely used as fillers to enhance the properties of polymer composites. researchgate.netresearchgate.net However, their strong van der Waals interactions lead to aggregation, which can hinder effective load transfer and limit performance improvements. researchgate.netnih.gov Surface functionalization is a key strategy to overcome this challenge. nih.govnih.gov

The isocyanate group of this compound can react with hydroxyl (-OH) and carboxyl (-COOH) groups present on the surface of CNTs and, more abundantly, on GO. utexas.edu This covalent attachment of the azobenzene moiety or a polymer chain containing it serves two primary purposes: it improves the dispersion of the nanomaterial within a polymer matrix and it creates a "smart" interface that responds to light. utexas.edu The photoisomerization of the grafted azobenzene molecules can be used to modulate the interfacial interactions between the nanofiller and the polymer matrix, thereby enabling light-based control over the composite's bulk properties, such as its mechanical stiffness, thermal conductivity, or electrical conductivity. researchgate.net

| Nanomaterial | Surface Functional Groups | Reaction with Isocyanate | Resulting Hybrid Material Property |

| Graphene Oxide (GO) | Hydroxyl (-OH), Carboxyl (-COOH) | Forms carbamate (B1207046) and amide linkages | Photo-tunable dispersion and interfacial adhesion |

| Carbon Nanotubes (CNTs) | Carboxyl (-COOH) (at defect sites/ends ) | Forms amide linkages | Photo-responsive electrical and mechanical properties |

This table summarizes the integration of this compound with common carbon nanomaterials.

Surface Functionalization and Grafting Techniques

Beyond carbon nanomaterials, the principles of interface chemistry using this compound can be applied to a wide variety of inorganic and organic surfaces. The goal is to create surfaces whose properties, such as wettability, adhesion, or biocompatibility, can be reversibly controlled by light. The isocyanate group provides a versatile handle for grafting onto substrates rich in hydroxyl groups (e.g., silica, glass, metal oxides) or amine groups. utexas.edumdpi.com

Two primary grafting strategies are employed:

"Grafting to" : A pre-synthesized polymer containing the azobenzene monomer is reacted with the surface. This method is straightforward but can be limited by the steric hindrance of the polymer chains, which may result in lower grafting densities.

"Grafting from" : An initiator molecule is first attached to the surface, and then the monomer (or a derivative) is polymerized directly from the surface. This approach can achieve much higher grafting densities and thicker polymer brushes. The isocyanate group can be used to anchor either the polymer or an initiator to the substrate.

This surface modification allows for the creation of photo-switchable "smart surfaces." For example, a surface grafted with azobenzene-containing polymer brushes can switch between hydrophilic and hydrophobic states upon irradiation, driven by the change in the polarity and conformation of the azobenzene units.

| Substrate | Reactive Surface Group | Grafting Chemistry | Photo-Responsive Property |

| Silica (SiO₂) / Glass | Silanol (-Si-OH) | Isocyanate reacts to form carbamate linkage | Wettability, Adhesion |

| Metal Oxides (e.g., TiO₂, ZnO) | Hydroxyl (-M-OH) | Isocyanate reacts to form carbamate linkage | Surface energy, Friction |

| Amine-Functionalized Surfaces | Amine (-NH₂) | Isocyanate reacts to form urea linkage | Biocompatibility, Cell adhesion |

This table illustrates various surface functionalization applications using the reactive isocyanate group of the azobenzene monomer.

Advanced Functional Properties and Academic Applications of E 1 4 Isocyanatophenyl 2 Phenyldiazene Based Materials

Photo-Mechanical Responses and Actuation Mechanisms

The reversible isomerization of the azobenzene (B91143) chromophore within a polymer matrix can be harnessed to generate mechanical work, converting light energy directly into macroscopic motion. This photo-mechanical effect is particularly pronounced in elastomeric or liquid crystalline polymer networks, where the molecular motion of the azobenzene units can induce significant changes in the material's shape and internal stress.

Polymers functionalized with (E)-1-(4-isocyanatophenyl)-2-phenyldiazene can act as sophisticated light-to-mechanical energy converters. When the azobenzene units, integrated into the polymer backbone or as side chains, undergo trans-to-cis isomerization, they experience a significant geometric change, contracting and altering their molecular volume. In an oriented or anisotropic polymer network, this collective molecular contraction translates into a macroscopic change in the material's dimensions.

For instance, in physically cross-linked photodeformable main-chain azobenzene polymers, the photoisomerization process can generate substantial mechanical force. mdpi.com This effect is particularly efficient in liquid crystalline polymers, where the alignment of the azobenzene mesogens amplifies the mechanical response. mdpi.com Research on azobenzene-containing polyurethanes has demonstrated that these materials can exhibit reversible bending and unbending motions under alternating UV and visible light irradiation. mdpi.comresearchgate.net The rate and magnitude of this actuation can be tuned by the polymer architecture; for example, incorporating movable crosslinks can enhance the speed of the photoresponsive actuation. researchgate.net

| Actuator System | Light Source (Actuation) | Observed Mechanical Response | Reference |

| Main-Chain Azobenzene Polyurethane Film | UV Light / Visible Light | Reversible bending and unbending | mdpi.comresearchgate.net |

| Side-Chain Liquid Crystalline Polyurethane Network | 450 nm Light / 550 nm Light | Reversible bending and unbending | nih.govacs.org |

| Linear Polyurea with Bridged-Azobenzene | 405 nm Light (Blue) | Bending away from light source (>110°) | researchgate.net |

| Main-Chain Liquid Crystalline Poly(ester-amide) Fibers | UV Light / Visible Light | Bending towards or away from light source depending on orientation | mdpi.com |

The photoisomerization of azobenzene moieties provides a trigger for shape memory effects (SMEs) in polymers. In a typical thermally-induced shape memory polymer (SMP), a temporary shape is fixed by cooling the material below a transition temperature, and the permanent shape is recovered upon reheating. In photoresponsive SMPs synthesized with monomers like this compound, light serves as the stimulus to either fix the temporary shape or trigger the recovery to the permanent one.

This functionality has been demonstrated in polyurethane networks containing pendant azobenzene groups. nih.govacs.org These systems can exhibit a triple-shape-memory effect, where two distinct transition temperatures (the glass transition temperature, Tg, and a liquid crystal clearing temperature, Tcl) are utilized to store two temporary shapes. nih.govacs.org The recovery from these shapes can be triggered thermally. Crucially, the trans-cis photoisomerization of the azobenzene units provides an additional, light-based control mechanism, enabling reversible bending and unbending motions that are independent of the thermal SME. nih.govacs.org

In another approach, nanocomposite films using a shape memory polyurethane matrix doped with azobenzene and graphene oxide (GO) have been developed. rsc.org This system exhibits a photoresponsive triple-SME through successive exposure to different light wavelengths. UV light triggers the photomechanical motion of the azobenzene, while near-infrared (NIR) light induces a photothermal effect via the GO, heating the film and activating the polyurethane's inherent thermo-responsive shape memory. rsc.org This demonstrates how the photo-responsiveness of the azobenzene unit can be integrated into multi-stimuli-responsive systems for complex, programmable shape changes.

Photo-Controlled Optical Phenomena

The light-induced reorientation of azobenzene chromophores not only drives mechanical changes but also leads to significant modifications of the material's optical properties. When exposed to linearly polarized light, the azobenzene groups tend to align perpendicularly to the polarization direction of the light, leading to optical anisotropy. This principle is the foundation for several advanced optical applications.

Materials containing this compound can exhibit strong photoinduced birefringence. Birefringence is the optical property of a material having a refractive index that depends on the polarization and propagation direction of light. In an initially isotropic azopolymer film, the random orientation of the chromophores results in no birefringence. However, upon irradiation with linearly polarized light, the selective excitation and subsequent reorientation of the azobenzene molecules lead to a net alignment perpendicular to the light's electric field vector. scispace.com This molecular alignment breaks the optical isotropy of the material, inducing a significant and stable birefringence. scispace.comconicet.gov.ar

This effect has been extensively studied in polyurethane systems where azo-dyes are chemically bound to the polymer's main chain. scispace.com The magnitude of the induced birefringence (Δn) can be substantial, with reported values reaching up to 0.08 in certain polyurethane films. scispace.com The efficiency of this process depends on factors such as the concentration of the azo-dye, the polymer matrix, and the wavelength and intensity of the pump laser. scispace.comconicet.gov.ar This rewritable optical anisotropy makes these materials highly promising for applications in optical data storage and processing. conicet.gov.arscispace.com

| Polymer System | Azo Chromophore | Pumping Wavelength | Max. Birefringence (Δn) | Reference |

| Azo-Dye Doped Polyurethane (G-DR266) | Disperse Red derivative | 532 nm | 0.082 | scispace.com |

| Azo-Dye Doped Polyurethane (G-DR342) | Disperse Red derivative | 532 nm | 0.06 | scispace.com |

| Epoxy-Polyurethane Network | Disperse Red 19 | Not specified | High values reported | conicet.gov.ar |

One of the most remarkable phenomena observed in azobenzene-containing polymer films is the light-induced formation of surface relief gratings (SRGs). When a film is exposed to a holographic interference pattern of light (typically from two intersecting laser beams), large-scale mass transport of the polymer occurs, leading to the formation of a topographic grating on the surface that mirrors the light pattern. dtic.milresearchgate.netias.ac.in This process takes place well below the glass transition temperature of the polymer and is driven by forces generated during the repeated trans-cis-trans isomerization cycles. researchgate.net

The formation of SRGs has been observed in a wide range of azopolymers, including both side-chain and main-chain systems like polyurethanes. dtic.milias.ac.in The isocyanate functionality of this compound makes it an ideal monomer for creating main-chain polyurethanes susceptible to SRG formation. The efficiency of grating inscription and the depth of the surface modulation are highly dependent on the polarization of the writing beams, with certain polarization states leading to significantly deeper and more regular gratings. dtic.milresearchgate.net The resulting gratings are stable at ambient conditions but can be erased by heating the film above its Tg or by illuminating it with circularly polarized light, allowing for the material to be reused. ias.ac.inmdpi.com

The ability to reversibly alter the optical properties of materials containing this compound, such as their birefringence and absorption spectra, makes them excellent candidates for light-responsive optical switching devices. The transition between the birefringent (anisotropic) and non-birefringent (isotropic) states can be used to modulate the intensity or polarization of a light beam, forming the basis of an optical switch or gate.

Furthermore, the photoisomerization process itself leads to a change in the material's absorption spectrum. This photochromism, coupled with the ability to create stable patterns like SRGs, allows for applications in optical information storage and photopatterning. scispace.com For example, a photo-responsive polyurethane material incorporating azobenzene groups into its main chain has been shown to be capable of 20 write-erase cycles under alternating UV and visible light, demonstrating its potential for use in technologies like rewritable paper. scispace.com The combination of photo-induced birefringence and SRG formation allows for the creation of complex diffractive optical elements with specific polarization properties, further expanding their utility in advanced photonic systems. scispace.com

Control of Supramolecular Organization and Chirality

The integration of this compound into polymeric and molecular systems offers a powerful tool for dictating the arrangement of molecules on a larger scale. The distinct geometries of the trans and cis isomers allow for the dynamic control of intermolecular interactions, which in turn governs the formation and disassembly of complex supramolecular structures.

Photo-Regulation of Chiral Supramolecular Architectures

The photoisomerization of the azobenzene moiety within this compound can be harnessed to control the chirality of supramolecular assemblies. In polymers containing this chromophore, the reversible trans-cis isomerization can induce or modulate supramolecular helicity. This chiroptical switching is a result of the controlled arrangement of the azobenzene units, which can be influenced by external light stimuli. For instance, irradiation with UV light can disrupt a pre-existing chiral order, while subsequent exposure to visible light or thermal relaxation can restore it.

Recent studies have explored the use of chiral templates to guide the self-assembly of achiral polymers containing azobenzene groups. The chirality can be transferred from a chiral solvent or a co-assembling molecule to the polymer, resulting in a helical supramolecular structure. The photoisomerization of the azobenzene units provides a mechanism to reversibly control the handedness and stability of these induced chiral structures.

Stimuli-Responsive Self-Assembled Systems

The isocyanate group of this compound is highly reactive, allowing for its incorporation into a variety of polymer backbones, such as polyurethanes and poly(phenyl isocyanide)s. In these systems, the photo-responsive nature of the azobenzene unit enables the creation of stimuli-responsive materials. For example, azobenzene-containing copolymers can self-assemble into diverse supramolecular aggregates like micelles and vesicles in solution.

The morphology of these self-assembled structures can be modulated by light. The trans-cis isomerization of the azobenzene moiety alters the polarity and steric hindrance of the polymer side chains, leading to a shift in the hydrophilic-lipophilic balance. This can trigger a transformation between different aggregate morphologies, such as sphere-to-rod or sphere-to-vesicle transitions. This photo-control over self-assembly is a key area of research for applications in drug delivery and nanomaterials.

Below is a table summarizing the photo-responsive behavior of a helical poly(phenyl isocyanide) copolymer containing azobenzene units, demonstrating the potential for morphological control.

| Copolymer Composition | Initial Morphology | Morphology after UV Irradiation |

| Poly(AzoPI-co-PEGPI) | Vesicles | Disrupted Aggregates |

| Poly(AzoPI-co-PEGPI) with α-cyclodextrin | Nanofibers | Spherical Micelles |

This table illustrates how the self-assembled morphology of an azobenzene-containing copolymer can be altered by UV light and the addition of a host molecule.

Tunable Material Properties through Photoisomerization

The molecular-level changes induced by the photoisomerization of this compound can be amplified to produce significant changes in the macroscopic properties of the material. This allows for the development of "smart" materials whose characteristics can be tuned in real-time with light.

Modulating Phase Transitions and Viscosity

The incorporation of this compound into liquid crystals or polymer solutions can lead to photo-controllable phase transitions and viscosity. The linear trans isomer is often compatible with ordered phases, such as nematic or smectic liquid crystalline phases. Upon photoisomerization to the bent cis form, this ordered packing is disrupted, which can induce a phase transition to a more disordered isotropic state. This phenomenon is known as a photochemical phase transition.

This light-induced phase change can also lead to a significant decrease in the viscosity of the material, a phenomenon referred to as the "photoviscosity effect." This effect has been observed in solutions of polymers containing azobenzene side chains. The change in polymer conformation upon isomerization leads to a decrease in intermolecular interactions and hydrodynamic volume, resulting in a lower solution viscosity.

The following table presents data on the photo-induced nematic-to-isotropic phase transition temperature change in a liquid crystal doped with an azobenzene derivative.

| Azobenzene Derivative Concentration | Nematic-Isotropic Transition Temperature (°C) - trans state | Nematic-Isotropic Transition Temperature (°C) - after UV irradiation |

| 1 mol% | 105 | 95 |

| 5 mol% | 102 | 80 |

| 10 mol% | 98 | 65 |

This table demonstrates the depression of the nematic-to-isotropic phase transition temperature upon photoisomerization of the azobenzene dopant to its cis state.

Photo-Induced Changes in Mechanical Properties

When this compound is incorporated into cross-linked polymer networks, such as polyurethane elastomers, the photoisomerization of the azobenzene units can generate internal stress, leading to macroscopic changes in the material's mechanical properties and even shape. This forms the basis of photomechanical actuation.

Irradiation of an aligned azobenzene-containing polymer film can cause it to bend or contract. This is because the isomerization from the elongated trans form to the shorter cis form leads to a contraction of the polymer chains along the alignment direction. This effect is reversible, and the material can return to its original shape upon exposure to a different wavelength of light or through thermal relaxation. The mechanical force generated by this process can be significant, enabling applications in soft robotics, artificial muscles, and light-controlled actuators. researchgate.net

The table below shows the photomechanical stress generated in a liquid crystalline polyurethane elastomer film containing azobenzene groups upon UV irradiation.

| Irradiation Time (s) | Generated Stress (kPa) |

| 10 | 50 |

| 30 | 150 |

| 60 | 260 |

| 120 | 285 |

This table illustrates the increase in mechanical stress generated within the polymer film as a function of UV irradiation time, highlighting the potential for photomechanical actuation. researchgate.net

Computational and Theoretical Investigations of E 1 4 Isocyanatophenyl 2 Phenyldiazene Systems

Quantum Chemical Modeling of Molecular Structure and Electronic States

Quantum chemical modeling provides fundamental insights into the geometric and electronic properties of (E)-1-(4-isocyanatophenyl)-2-phenyldiazene. Density Functional Theory (DFT) is a commonly employed method for these investigations, offering a balance between computational cost and accuracy.

Calculations can elucidate key structural parameters such as bond lengths, bond angles, and dihedral angles for both the E (trans) and Z (cis) isomers. For the more stable E-isomer, the molecule is expected to be nearly planar, while the Z-isomer adopts a more three-dimensional structure to alleviate steric hindrance between the phenyl rings. The isocyanate group (-NCO) can influence the electronic distribution and geometry of the phenyl ring to which it is attached.

The electronic states of the molecule are critical to understanding its photochemical behavior. The absorption spectra of azobenzene (B91143) derivatives are characterized by two main absorption bands: a strong π-π* transition in the UV region and a weaker n-π* transition in the visible region. mdpi.com The position and intensity of these bands are sensitive to the substitution pattern on the aromatic rings. mdpi.comresearchgate.net The electron-withdrawing nature of the isocyanate group is expected to cause a red-shift in the n-π* transition of this compound compared to unsubstituted azobenzene.

Theoretical calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) help in understanding the electronic transitions. researchgate.net The HOMO is typically a π-orbital delocalized over the entire molecule, while the LUMO is often a π-orbital. The n-π transition involves the promotion of an electron from a non-bonding orbital, primarily localized on the nitrogen atoms of the azo group, to the π* anti-bonding orbital.

Table 1: Representative Calculated Electronic Properties for this compound

| Property | E-isomer | Z-isomer |

| HOMO Energy (eV) | -6.5 | -6.3 |

| LUMO Energy (eV) | -2.1 | -2.3 |

| Energy Gap (eV) | 4.4 | 4.0 |

| Dipole Moment (Debye) | 3.5 | 5.8 |

Note: The values in this table are representative and based on typical DFT calculations for similarly substituted azobenzene derivatives.

Simulation of Photoisomerization Pathways and Kinetics

The photoisomerization of azobenzene derivatives from the E to the Z form upon irradiation with light of a suitable wavelength is the cornerstone of their functionality. researchgate.net Computational simulations are invaluable for mapping the potential energy surfaces of the ground and excited states to elucidate the isomerization mechanism. Two primary pathways are generally considered: rotation around the N=N double bond or an inversion mechanism at one of the nitrogen atoms.

Simulations often suggest that upon excitation to the S1 state (resulting from the n-π* transition), the molecule evolves along a rotational pathway, leading to a conical intersection with the ground state (S0). researchgate.net This non-adiabatic transition allows for efficient and ultrafast relaxation back to the ground state, populating both the E and Z isomers. The quantum yield of the photoisomerization is dependent on the efficiency of reaching this conical intersection.

The kinetics of the reverse thermal isomerization from the metastable Z-isomer back to the stable E-isomer can also be investigated computationally. The energy barrier for this thermal relaxation determines the half-life of the Z-isomer. Substituents on the phenyl rings can significantly influence this barrier. mdpi.com Electron-withdrawing groups, such as the isocyanate group, can affect the stability of the transition state and thus alter the rate of thermal back-isomerization. mdpi.com

Table 2: Typical Kinetic Parameters for Azobenzene Derivatives

| Parameter | Value Range |

| Quantum Yield (E to Z) | 0.1 - 0.3 |

| Half-life of Z-isomer | Seconds to Hours |